molecular formula C15H14N2OS2 B2739540 2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 717829-60-2

2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B2739540
CAS No.: 717829-60-2
M. Wt: 302.41
InChI Key: SARUKUCDCVXTHI-UHFFFAOYSA-N
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Description

“2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one” is a chemical compound. It is a derivative of thieno[2,3-d]pyrimidin-4-one . The molecular formula for this compound is C15H14N2OS2 .

Scientific Research Applications

Structural Polymorphism and Hydrogen Bonding

Research has shown that derivatives of 2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one exhibit structural polymorphism and can form different hydrogen bonding patterns in crystalline states. For instance, one study demonstrated the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, resulting in polymorphs with distinct hydrogen bonding patterns. These patterns significantly influence the molecular packing and stability of the crystals, showcasing the compound's versatility in forming varied crystalline structures (Glidewell et al., 2003).

Nucleophilic Displacement and Bond Formation

Another aspect of research on this compound focuses on its reactivity, specifically the nucleophilic displacement of a methylsulfanyl group. This displacement facilitates the introduction of various functional groups, demonstrating the compound's utility in synthetic chemistry. For example, oxidation of the methylsulfanyl group has been achieved, allowing for the formation of new carbon-carbon bonds and the introduction of amino groups (Kikelj et al., 2010).

Hydrogen-Bond Effect and Molecular Structure Analysis

Comprehensive structural studies, including theoretical and experimental analyses, have been conducted on derivatives of this compound. These studies use various spectroscopic methods and quantum chemical calculations to investigate the stability, electronic structures, and hydrogen-bonding interactions. Such research helps in understanding the physicochemical properties and potential applications of the compound in material science and pharmacology (Mansour & Ghani, 2013).

Regioselective Synthesis and Biological Evaluation

The regioselective synthesis of 3,6-disubstituted derivatives of this compound has been reported, highlighting the compound's versatility in organic synthesis. These derivatives exhibit potential biological activities, underscoring the importance of the compound in drug discovery and development. Such research not only expands the chemical repertoire of thienopyrimidinone derivatives but also provides insights into their potential therapeutic applications (Dos Santos et al., 2015).

Properties

IUPAC Name

2-benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-10-8-12-13(20-10)16-15(17(2)14(12)18)19-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUKUCDCVXTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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